2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl-, also known as 5-Iodo-6-Methyluracil, is a derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the presence of an iodine atom at the 5th position and a methyl group at the 6th position of the pyrimidine ring. It has a molecular formula of C5H5IN2O2 and a molecular weight of approximately 252.01 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl- typically involves the iodination of 6-methyluracil. One common method includes the reaction of 6-methyluracil with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the iodination process .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Types of Reactions:
Substitution Reactions: The iodine atom in 2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl- can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives. Reduction reactions can also be performed to remove the iodine atom or reduce other functional groups present in the molecule.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products Formed:
- Substituted pyrimidinediones.
- Oxidized or reduced derivatives of the original compound.
- Coupled products with various organic groups .
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential as a nucleobase analog in genetic studies and as a probe in nucleic acid research.
Medicine: Explored for its potential antiviral and anticancer properties. It is used in the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl- involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The iodine atom and the methyl group can influence the compound’s binding affinity and specificity towards these targets. The compound can inhibit or modulate the activity of enzymes involved in DNA replication or repair, leading to its potential use as an antiviral or anticancer agent .
Comparison with Similar Compounds
5-Iodo-2,4(1H,3H)-Pyrimidinedione: Similar structure but lacks the methyl group at the 6th position.
6-Methyluracil: Similar structure but lacks the iodine atom at the 5th position.
5-Bromo-6-Methyluracil: Similar structure with a bromine atom instead of iodine at the 5th position.
Uniqueness: 2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl- is unique due to the presence of both the iodine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
Properties
Molecular Formula |
C5H7IN2O2 |
---|---|
Molecular Weight |
254.03 g/mol |
IUPAC Name |
5-iodo-6-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H7IN2O2/c1-2-3(6)4(9)8-5(10)7-2/h2-3H,1H3,(H2,7,8,9,10) |
InChI Key |
COOQVNIPRCFCIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)NC(=O)N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.